molecular formula C7H8ClNO2S B169386 4-Amino-3-mercaptobenzoic acid hydrochloride CAS No. 1571-66-0

4-Amino-3-mercaptobenzoic acid hydrochloride

Cat. No.: B169386
CAS No.: 1571-66-0
M. Wt: 205.66 g/mol
InChI Key: JDKUQNGATAJKNQ-UHFFFAOYSA-N
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Description

4-Amino-3-mercaptobenzoic acid hydrochloride: is a chemical compound with the molecular formula C7H8ClNO2S. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and a thiol group at the third position on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-mercaptobenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Thiol Group Introduction:

The overall reaction can be summarized as follows: [ \text{4-Nitrobenzoic acid} \xrightarrow{\text{Reduction}} \text{4-Aminobenzoic acid} \xrightarrow{\text{Thiol Introduction}} \text{4-Amino-3-mercaptobenzoic acid} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-mercaptobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-3-mercaptobenzoic acid hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the fabrication of sensors and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-mercaptobenzoic acid
  • 4-Amino-3-fluorobenzoic acid
  • 4-Amino-3-hydroxybenzoic acid

Uniqueness

4-Amino-3-mercaptobenzoic acid hydrochloride is unique due to the presence of both an amino and a thiol group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research.

Biological Activity

4-Amino-3-mercaptobenzoic acid hydrochloride (AMBA·HCl) is an organic compound derived from o-aminobenzenethiol, notable for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of AMBA·HCl, focusing on its mechanisms of action, biochemical pathways, and applications in various fields, including medicine and nanotechnology.

Chemical Structure and Properties

The molecular formula of AMBA·HCl is C₇H₈ClN₁O₂S. It features an amino group (-NH₂) at the para position and a thiol group (-SH) at the meta position of a benzoic acid ring. This unique structure contributes to its reactivity and biological interactions.

Key Properties:

  • Molecular Weight: 189.67 g/mol
  • Log P (octanol-water partition coefficient): 0.97, indicating moderate lipophilicity.

AMBA·HCl interacts with biological systems primarily through its thiol and carboxylic groups, enabling various biochemical reactions. Its mechanisms include:

  • Formation of Covalent Bonds: The thiol group can form stable covalent bonds with cysteine residues in proteins, facilitating enzyme inhibition and modulation of protein interactions .
  • Self-assembled Monolayers: AMBA·HCl can form self-assembled monolayers on surfaces, enhancing sensor capabilities in detecting chemical agents such as mustard gas.
  • Nanoparticle Functionalization: It is utilized in the synthesis of gold nanoparticles, where it acts as a stabilizing agent and sensor for chloride ions.

Biological Activities

The biological activities of AMBA·HCl encompass several areas, including:

Antimicrobial Activity

AMBA·HCl has demonstrated antimicrobial properties against various pathogens. For instance, derivatives synthesized from AMBA·HCl have shown significant inhibition against Staphylococcus aureus and Escherichia coli strains, making them potential candidates for developing new antibacterial agents .

Antiparasitic Effects

Research indicates that AMBA·HCl derivatives may inhibit β-hematin formation, crucial for the malaria parasite's lifecycle. This suggests potential antimalarial applications.

Therapeutic Applications

AMBA·HCl has garnered attention for its protective roles against chemical warfare agents like mustard gas. Its ability to detoxify harmful compounds positions it as a candidate for therapeutic development in chemical exposure scenarios.

Research Findings and Case Studies

StudyFindings
Rosenberg et al. (2021)Investigated the synthesis of benzothiazole derivatives from AMBA·HCl; found promising antiproliferative activity against melanoma cells .
Mathis et al. (2020)Demonstrated the use of AMBA·HCl in synthesizing compounds with high affinity for amyloid plaques, indicating potential in Alzheimer's research .
Hutchinson et al. (2022)Explored the functionalization of gold nanoparticles with AMBA·HCl; reported enhanced detection capabilities for environmental monitoring.

Pharmacokinetics

While specific pharmacokinetic data on AMBA·HCl is limited, its moderate lipophilicity suggests potential absorption characteristics relevant for therapeutic applications. Further studies are needed to fully understand its bioavailability and metabolic pathways.

Properties

IUPAC Name

4-amino-3-sulfanylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,11H,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKUQNGATAJKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697193
Record name 4-Amino-3-sulfanylbenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-66-0
Record name 4-Amino-3-sulfanylbenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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